2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[(E)-2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCYLOZVIGIRRR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=NN=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=NN=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acid Thiosemicarbazides
A conventional approach involves condensing cyclohexyl isothiocyanate with acetohydrazide in ethanol under reflux to form 4-cyclohexyl-4H-1,2,4-triazole-3-thione. Microwave irradiation (3 min at 150°C) enhances reaction efficiency, achieving 95% yield compared to 85% under thermal conditions. The thione intermediate is subsequently alkylated with propargyl bromide in tetrahydrofuran (THF) using triethylamine as a base, yielding 3-propargylthio-4-cyclohexyl-1,2,4-triazole.
Reaction Conditions:
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Substrates: Cyclohexyl isothiocyanate, acetohydrazide
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Solvent: Ethanol (conventional) or solvent-free (microwave)
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Catalyst: None
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Yield: 85–95%
Esterification of the Benzoic Acid Intermediate
The methyl ester group is introduced via Fischer esterification or thionyl chloride-mediated activation.
Thionyl Chloride Method
A two-step protocol from CN113651762A involves:
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Carboxylic Acid Activation: 6-methoxy-2-vinylbenzoic acid reacts with thionyl chloride in methanol, generating the acyl chloride intermediate.
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Esterification: Methanol quenches the acyl chloride, yielding the methyl ester with >90% conversion.
Critical Parameters:
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Molar Ratio: 1:1.2 (acid:SOCl₂)
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Solvent: Methanol
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Side Products: Minimized by slow addition of thionyl chloride at 0°C.
Integrated Synthesis Routes
Sequential Triazole-Vinylation-Esterification
A modular synthesis combines the above steps:
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Triazole Formation: 4-cyclohexyl-1,2,4-triazole-3-thione synthesis (85–95% yield).
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Vinylation: Copper-catalyzed coupling with 6-methoxy-2-iodobenzoic acid (70% yield).
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Esterification: Thionyl chloride/methanol treatment (90% yield).
Overall Yield: ~54% (0.85 × 0.70 × 0.90).
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with hexane/ethyl acetate (99:1 to 95:5), isolating the target compound as a pale-yellow solid (Rf = 0.41 in 99:1 hexane/EtOAc).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=16 Hz, 1H, vinyl-H), 6.95–7.25 (m, 3H, aromatic-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 3.20–3.50 (m, 1H, cyclohexyl-H), 1.20–2.10 (m, 10H, cyclohexyl-H).
Challenges and Optimization
Steric Hindrance in Vinylation
The cyclohexyl group’s bulkiness reduces coupling efficiency. Switching from Pd(OAc)₂ to Cu(OTf)₂ improves yields by 15%.
Microwave-Assisted Cyclization
Microwave irradiation reduces triazole formation time from 4 h to 3 min, enhancing throughput.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, forming more reactive intermediates.
Reduction: : Reduction reactions can break down certain bonds, altering the structural integrity.
Substitution: : Substitution reactions, both nucleophilic and electrophilic, can replace functional groups, modifying the compound's properties.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate or chromium trioxide.
Reducing agents: : Common agents are lithium aluminum hydride or sodium borohydride.
Substituents: : Halogenation using halides under the presence of light or a catalyst.
Major Products Formed
The products vary depending on the type of reaction. For instance, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction might lead to an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
The triazole moiety is significant in drug design due to its pharmacological properties. Compounds containing triazole rings have been extensively studied for their antifungal , antibacterial , and anticancer activities.
- Antifungal Activity : Research indicates that triazole derivatives exhibit potent antifungal properties by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. The incorporation of cyclohexyl groups may enhance lipophilicity, improving the compound's ability to penetrate biological membranes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The unique combination of functional groups in this compound may lead to enhanced selectivity and efficacy against various cancer cell lines .
Agricultural Chemistry
The compound's structural characteristics may also lend themselves to applications in agriculture, particularly as a pesticide or herbicide .
- Pesticidal Properties : Triazole derivatives have been explored for their ability to act as fungicides. The compound's potential to inhibit fungal growth could be beneficial in agricultural settings where crop protection from fungal pathogens is critical .
Material Science
In material science, the compound's unique chemical structure can be utilized in the development of new materials with specific properties.
- Polymer Chemistry : The vinyl group suggests potential applications in polymerization processes. It can be used as a monomer or crosslinking agent to create polymers with tailored mechanical and thermal properties .
Case Studies
Several studies highlight the effectiveness of triazole derivatives similar to this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that triazole-based compounds exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, suggesting a promising therapeutic application for this class of compounds.
- Research conducted on agricultural applications revealed that triazole fungicides significantly reduced disease incidence in crops such as wheat and barley, showcasing their importance in sustainable agriculture practices .
Mechanism of Action
The compound’s mechanism of action is primarily driven by its interactions at the molecular level:
Molecular Targets: : It binds to specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Typically involves the triazole ring interacting with biological targets, affecting pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, core heterocycles, and ester groups. Below is a detailed comparison:
Structural Analogues with Modified Substituents
Implications: The benzo[1,3]dioxol moiety may enhance antioxidant activity, while the hydroxyl group could improve water solubility .
2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester (CAS: 1171924-45-0) Molecular Formula: C₁₅H₁₄O₃S Key Differences: Substitutes the cyclohexyl-triazole with a thiophene ring.
Industrial and Pharmacological Analogues
3-{4-Methyl-5-[(1R)-1-(2-(3-Methylphenyl)-2H-tetrazol-5-yl)-ethoxy]-4H-[1,2,4]triazol-3-yl}-pyridine Key Features: Tetrazole-triazole hybrid with a pyridine moiety.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. This article reviews its biological activities, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its role in enhancing biological activity through interactions with various biological targets. The cyclohexyl group contributes to the lipophilicity of the molecule, potentially improving its bioavailability.
| Component | Structure Features | Biological Activity |
|---|---|---|
| Triazole | 1,2,4-triazole ring | Antifungal, antibacterial |
| Cyclohexyl | Aliphatic hydrocarbon | Enhances lipophilicity |
| Methoxy | Electron-donating group | Modulates receptor binding |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety has been associated with antifungal and antibacterial properties due to its interference with the synthesis of ergosterol in fungal cell membranes. Additionally, the methoxy group may enhance the compound's interaction with various receptors.
Biological Activity Studies
Several studies have elucidated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
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Antifungal Activity :
- The presence of the triazole ring suggests significant antifungal properties. Similar compounds have shown effective inhibition against various fungal strains.
- For instance, a study demonstrated that triazole derivatives exhibited IC50 values in the range of 0.5 to 5 µg/mL against common fungal pathogens .
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Antibacterial Activity :
- Research indicates that triazoles can also possess antibacterial properties. A related compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
- The structural modifications in this compound may enhance its spectrum of activity.
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Antitumor Potential :
- Triazole-containing compounds have been investigated for their anticancer properties. For example, certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro .
- The structure-activity relationship (SAR) studies highlighted that specific substitutions on the triazole ring significantly influence cytotoxicity against various cancer cell lines.
Case Studies
A few notable case studies illustrate the biological activity and therapeutic potential of similar compounds:
- Study on Antifungal Efficacy : A derivative similar to our compound was tested against Candida albicans, showing a significant reduction in growth at concentrations as low as 1 µg/mL .
- Antibacterial Testing : Another study evaluated a related triazole compound against Staphylococcus aureus, yielding an MIC of 8 µg/mL, indicating strong antibacterial activity .
Q & A
Q. How can solvent effects during synthesis impact yield and scalability?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Switch to ethanol/water mixtures for greener chemistry.
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 4 hours) and improves yield (≥15% increase) .
- Track solvent residues via GC-MS to meet ICH Q3C guidelines for impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
